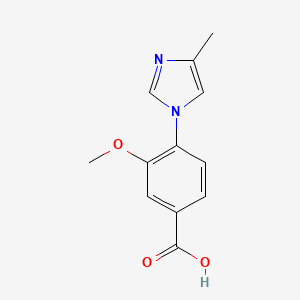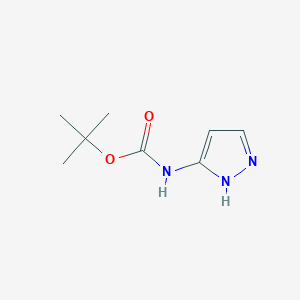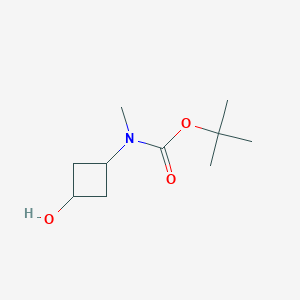
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, or MHPCH, is an organic compound that has a wide range of applications in the scientific research field. It is a chiral compound, composed of two non-superimposable mirror images, and is used in the synthesis of numerous other compounds. MHPCH has been used in the synthesis of diverse compounds such as peptides, carbohydrates, and lipids. It has also been used in the synthesis of various drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In addition, MHPCH has been used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Synthesis Applications
- Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has been utilized in the synthesis of various compounds. For example, it's involved in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from ACLH·HCl, highlighting its role in the formation of complex chemical structures (Cheng Qing-fang, 2005).
- Additionally, it has been used in the synthesis of potential metabolites of brain imaging agents, demonstrating its utility in the development of diagnostic tools (A. Andersen et al., 1997).
Catalytic and Pharmaceutical Applications
- The compound has been shown to catalyze asymmetric Michael additions of ketones to nitroalkenes. This suggests its potential use in stereoselective synthesis, a crucial aspect of pharmaceutical chemistry (Andrea Ruiz-Olalla et al., 2015).
- In the pharmaceutical industry, it has been used in the asymmetric synthesis of N-acylpyrrolidine, an inhibitor of HCV polymerase. This showcases its importance in creating active pharmaceutical ingredients (Armel A. Agbodjan et al., 2008).
Neuroprotection and Glutamate Receptor Activation
- It is involved in neuroprotection against excitotoxic neuronal death, suggesting its potential application in neurodegenerative diseases and brain injury (G. Battaglia et al., 1998).
Miscellaneous Applications
- The compound has been used in the synthesis of various natural and unnatural amino acids, indicating its versatility in organic chemistry (U. Schmidt et al., 1989).
- It has also found application in the synthesis of pyrrolidine and piperidine derivatives, which are prevalent in many natural products and pharmaceutical compounds (A. Boto et al., 2001).
Propriétés
IUPAC Name |
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOEPPXPLBIAN-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)

![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)









